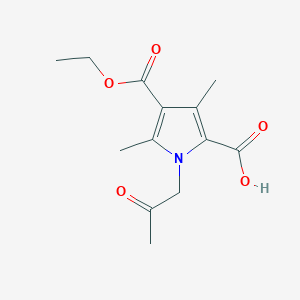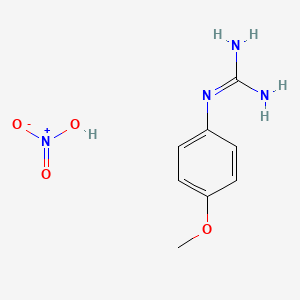
4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carbonsäure
Übersicht
Beschreibung
4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als wertvoller Baustein in der organischen Synthese. Sie kann bei der Protodeboronierung von Pinacolboronsäureestern eingesetzt werden, was ein entscheidender Schritt bei der formalen anti-Markovnikov-Hydromethylierung von Alkenen ist . Diese Transformation ist besonders wertvoll für die präzise Herstellung komplexer organischer Moleküle.
Medizinische Chemie
In der medizinischen Chemie kann diese Verbindung als Vorläufer für die Synthese von cyclischen Amidinderivaten, die Inhibitoren von β-Sekretase (BACE-1) sind, dienen . Diese Inhibitoren sind aufgrund ihrer potenziellen Rolle bei der Behandlung von Krankheiten wie Alzheimer bedeutsam, indem sie die enzymatische Aktivität, die zur Bildung von Amyloid-Plaques führt, gezielt angreifen.
Wittig-Reaktionen
Die Verbindung ist auch in Wittig-Reaktionen anwendbar, die weit verbreitet für die Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen eingesetzt werden . Diese Reaktion ist fundamental bei der Synthese verschiedener Alkene, die in Pharmazeutika und Agrochemikalien von großer Bedeutung sind.
Dehydrochlorierung und Alkylierungsreaktionen
Sie kann in Dehydrochlorierungs- und Alkylierungsreaktionen eingesetzt werden, die bei der Modifizierung organischer Substrate eine entscheidende Rolle spielen . Diese Reaktionen sind entscheidend für die Einführung von funktionellen Gruppen, die die physikalischen und chemischen Eigenschaften eines Moleküls verändern können.
Phytochemische Forschung
Im Bereich der Phytochemie kann diese Verbindung Teil des Fingerprinting-Profilierens und der Trennung phytochemischer Bestandteile sein, wie es bei der Analyse des ethanolisches Auszugs von K. galanga (Rhizom) zu beobachten ist . Diese Anwendung ist entscheidend für die Identifizierung und Quantifizierung pflanzlicher Verbindungen für die weitere Forschung und Entwicklung.
Katalyse
Die Verbindung könnte in katalytischen Kreisläufen Anwendung finden, insbesondere in Reaktionen, bei denen die Stabilität und Reaktivität von Organoborverbindungen genutzt werden . Dazu gehören Anwendungen in Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung, die ein Eckpfeiler bei der Konstruktion von Biarylverbindungen ist.
Eigenschaften
IUPAC Name |
4-ethoxycarbonyl-3,5-dimethyl-1-(2-oxopropyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-19-13(18)10-8(3)11(12(16)17)14(9(10)4)6-7(2)15/h5-6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAJAJZGWRUJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C(=O)O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)


![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)


![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)

![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)

![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)

![3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392528.png)

